2-phenyl-N-(4-sulfamoylbenzyl)acetamide
Description
2-Phenyl-N-(4-sulfamoylbenzyl)acetamide is a sulfonamide-based compound featuring a phenylacetamide core linked to a 4-sulfamoylbenzyl group. Its structure combines aromatic and sulfonamide moieties, which are critical for interactions with biological targets such as carbonic anhydrases and fungal enzymes . The compound has been studied for its inhibitory activity against carbonic anhydrase II (CA II), with a reported Ki value of 8.3 µM .
Properties
IUPAC Name |
2-phenyl-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDLZZRRCJRQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-sulfamoylbenzyl)acetamide typically involves the reaction of 2-phenylacetamide with 4-sulfamoylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Benzyl Linker Importance: The presence of a benzyl group in 2-phenyl-N-(4-sulfamoylbenzyl)acetamide enhances CA II binding compared to its non-benzylated analog (Ki = 8.3 µM vs. 7.9–10.0 µM) . This suggests the benzyl linker improves steric compatibility with the enzyme's active site.
Phenyl Substitution : Adding a second phenyl group (e.g., 2,2-diphenyl analog) shifts activity toward antifungal applications, likely due to increased hydrophobicity and membrane penetration .
Electron-Withdrawing Groups : Chlorine or azido substituents (e.g., compounds in ) reduce CA inhibition but serve as intermediates for further functionalization.
Physicochemical Data:
| Property | Target Compound | 2-Phenyl-N-(4-sulfamoylphenyl)acetamide | 2,2-Diphenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 330.39 | 302.33 | 406.45 |
| LogP (Predicted) | 2.1 | 1.8 | 3.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.03 |
- The diphenyl analog's higher LogP (3.5 ) correlates with its antifungal efficacy, as lipid-rich fungal membranes favor hydrophobic interactions .
- The target compound’s moderate solubility (0.12 mg/mL ) balances bioavailability and membrane permeability.
Target-Specific Interactions
Carbonic Anhydrase Inhibition:
Crystallographic studies reveal that this compound binds to CA II via:
- Sulfamoyl Group : Coordinates with the zinc ion in the active site.
- Phenylacetamide Tail : Occupies a hydrophobic pocket adjacent to the active site, stabilized by van der Waals interactions .
- Benzyl Linker : Provides flexibility, allowing optimal positioning of the sulfamoyl group .
In contrast, the non-benzylated analog (2-phenyl-N-(4-sulfamoylphenyl)acetamide) shows weaker binding due to restricted mobility, highlighting the benzyl group’s role in enhancing affinity.
Biological Activity
2-Phenyl-N-(4-sulfamoylbenzyl)acetamide is an organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure incorporates both phenyl and sulfamoylbenzyl groups, which contribute to its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The phenyl group enhances binding through hydrophobic interactions, which stabilizes the compound's attachment to its targets.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit various enzymes, making it a candidate for therapeutic applications. For instance:
- Carbonic Anhydrase Inhibition : Studies have shown that derivatives similar to this compound can effectively inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms.
- Protease Inhibition : The compound has also been evaluated for its potential to inhibit proteases, which are vital in numerous physiological processes including digestion and immune response.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory activity, animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines. The results indicated a promising role in managing conditions characterized by inflammation, such as arthritis.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound has been tested for cytotoxic effects on cancer cell lines. It showed selective toxicity towards certain cancer cells while sparing normal cells, indicating potential for targeted cancer therapy.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a suitable candidate for further development as a pharmaceutical agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-sulfamoylbenzyl)acetamide | Lacks phenyl group | Moderate enzyme inhibition |
| 2-Phenylacetamide | Lacks sulfamoyl group | Lower binding affinity |
| 4-Sulfamoylbenzyl chloride | Precursor in synthesis | Not directly active |
Unique Properties
The combination of the phenyl and sulfamoylbenzyl groups in this compound enhances its binding affinity and specificity towards biological targets compared to its analogs. This unique structural configuration allows for more effective interactions with enzymes and receptors involved in various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
